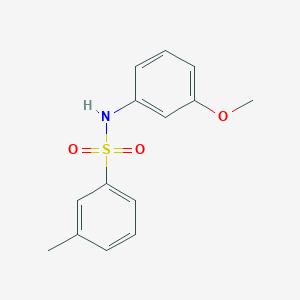

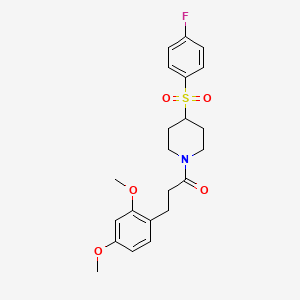

N-(3-methoxyphenyl)-3-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-methoxyphenyl)-3-methylbenzenesulfonamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. MMB has gained popularity among researchers due to its high affinity and selectivity for these receptors, which makes it a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation.

科学的研究の応用

Synthetic Methodologies

Researchers have developed various synthetic approaches to create sulfonamide derivatives with potential applications in medicinal chemistry and material science. For instance, the anisole alkylation with N-arenesulfonylimines of dichloro(phenyl)acetaldehyde and its derivatives catalyzed by boron trifluoride etherate is a notable method for forming N-[1-4-methoxyphenyl-2-phenyl-2,2-dichloroethyl]arenesulfonamides, indicating the versatility of sulfonamide synthesis in organic chemistry (Drozdova & Mirskova, 2001). Additionally, the electrophilic cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide showcases the utility of sulfonamides in synthesizing benzonitriles, underlining their importance in pharmaceutical intermediates production (Anbarasan, Neumann, & Beller, 2011).

Pharmacological Applications

Sulfonamide derivatives have been evaluated for their potential in treating various diseases. For example, N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides have been studied for their acetylcholinesterase inhibitory activity, offering a novel therapeutic approach for Alzheimer’s disease (Abbasi et al., 2018). This research demonstrates the sulfonamides' potential as lead structures for designing more potent inhibitors.

Material Science

In the realm of material science, N-(3-(4-methoxybenzyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-yl)-4-methylbenzenesulfonamide and its derivatives have been synthesized and characterized for their electrochemical and spectroelectrochemical properties. These studies offer insights into the design of novel peripherally octa-substituted metallophthalocyanines with potential applications in electronic and photonic devices (Kantekin et al., 2015).

特性

IUPAC Name |

N-(3-methoxyphenyl)-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-11-5-3-8-14(9-11)19(16,17)15-12-6-4-7-13(10-12)18-2/h3-10,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGITYXKRCUKWPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[cd]indol-2-amine](/img/structure/B2802092.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2802093.png)

![2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2802096.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2802107.png)

![1-[(2,5-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2802108.png)

![3-Nitro-N-[5-(3-nitro-benzyl)-thiazol-2-yl]-benzamide](/img/structure/B2802109.png)

![Methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2802111.png)